7-Tetradecyn-6,9-diol

Description

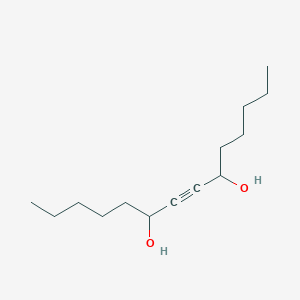

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradec-7-yne-6,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHFRBUSENSDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#CC(CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461639 | |

| Record name | 7-Tetradecyne-6,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174064-00-7 | |

| Record name | 7-Tetradecyne-6,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174064-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Tetradecyne-6,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Tetradecyn 6,9 Diol and Analogous Acetylenic Diols

Foundational Synthetic Routes to Acetylenic Diols

The initial approaches to synthesizing acetylenic diols often rely on fundamental carbon-carbon bond-forming reactions involving acetylenes and carbonyl compounds.

Acetylene (B1199291) Coupling with Ketones via Base-Catalyzed Reactions

A well-established method for the synthesis of acetylenic diols is the base-catalyzed coupling of acetylene with ketones, a reaction rooted in the principles of the Favorsky reaction. nveo.org The acidity of the acetylenic protons (pKa ≈ 25) allows for their removal by a strong base, generating a nucleophilic acetylide anion. acs.org This anion then attacks the electrophilic carbonyl carbon of a ketone.

The general scheme for this reaction involves the deprotonation of acetylene to form an acetylide, which then sequentially reacts with two equivalents of a ketone. A common challenge in the direct synthesis from acetylene and carbonyl compounds is the formation of by-products, such as hydroxyaldehydes and crotonic aldehydes, arising from side reactions like aldol-crotonic condensation. nveo.org To circumvent these issues and improve yields, a stepwise approach is often favored, where an acetylenic alcohol is first synthesized and then reacted with a second carbonyl compound. nveo.org

The choice of base and solvent is critical to the success of these reactions. Potassium hydroxide (B78521) (KOH) is a frequently used catalyst, often in a solvent like diethyl ether (DEE) or dimethyl sulfoxide (B87167) (DMSO). nveo.orgresearchcommons.org For instance, the synthesis of decyn-5-diol-4,7 has been achieved by reacting hexyn-1-ol-3 with butyraldehyde (B50154) in the presence of a KOH catalyst. nveo.org The reaction conditions, such as temperature, significantly influence the reaction yield. For example, in the synthesis of secondary-secondary acetylene diols, the optimal temperature is around +10°C, while for secondary-tertiary diols, it is +20°C. nveo.org Beyond these temperatures, the propensity for aldol (B89426) condensation increases, leading to lower yields of the desired diol. nveo.org

Recent advancements have explored the use of catalytic systems like Bu4NOH/DMSO/H2O for the synthesis of acetylenic diols from acetylene alcohols and ketones. researchcommons.org This system has been successfully employed in the synthesis of various heteroatom-containing acetylenic diols. researchcommons.org Furthermore, base-catalyzed additions of silylacetylenes to ketones, using catalysts like potassium bis(trimethylsilyl)amide (KHMDS), provide an efficient, transition-metal-free route to protected tertiary propargyl alcohols, which are precursors to acetylenic diols. rsc.org

Utilization of Organometallic Reagents in Alkyne Synthesis (e.g., Grignard, Organolithium, Acetylide Couplings)

Organometallic reagents are powerful tools for the construction of acetylenic diols, offering high reactivity and the ability to form carbon-carbon bonds with a wide range of electrophiles, including ketones.

Grignard Reagents: Acetylenic Grignard reagents, formed by the reaction of a terminal alkyne with a Grignard reagent like ethylmagnesium bromide, are widely used in the synthesis of acetylenic diols. google.commasterorganicchemistry.com These reagents act as nucleophiles, readily attacking the carbonyl carbon of ketones to form an alkoxide intermediate, which upon acidic workup yields the desired alcohol. masterorganicchemistry.com For the synthesis of diols, a dimagnesium bromide derivative of an ethynyl (B1212043) alcohol can be reacted with a ketone. cdnsciencepub.com For example, 1-(1'-hydroxylcyclohexan-1'-yl)-3-methyl-1-pentyn-3-ol can be prepared from the dimagnesium bromide of ethynylcyclohexanol and methyl ethyl ketone. cdnsciencepub.com

A significant challenge in using propargyl Grignard reagents is their tendency to rearrange to internal acetylenic or allenic species, especially at room temperature. ccl.net To circumvent this, syntheses can be carried out at low temperatures (-30 to -10 °C) with activation by trace amounts of mercuric chloride, which promotes the formation of an active amalgamated surface on the magnesium. ccl.net This low-temperature approach has been successful in preparing various acetylenic alcohols without rearrangement. ccl.net

Organolithium Reagents: Organolithium reagents, particularly those derived from the deprotonation of terminal alkynes with strong bases like n-butyllithium, are also highly effective for the synthesis of acetylenic diols. Lithium acetylides are potent nucleophiles that react efficiently with ketones.

A notable advancement involves the use of lithium naphthalenide to generate dilithio compounds from acetylenic carbinols, such as 3-methyl-1-butyn-3-ol. cdnsciencepub.comresearchgate.net These dilithio intermediates can then react with various ketones to produce the corresponding acetylenic diols in good yields. cdnsciencepub.comresearchgate.net This method provides a convenient one-step procedure for chain-lengthening and the preparation of long-chain acetylenic diols from two different ketones and acetylene. cdnsciencepub.comresearchgate.net

| Reagent Type | Example | Application in Diol Synthesis | Key Features |

| Grignard | Ethylmagnesium bromide | Formation of acetylenic Grignard reagents from terminal alkynes, followed by reaction with ketones. google.commasterorganicchemistry.com | Widely used, but can undergo rearrangement at higher temperatures. ccl.net |

| Organolithium | n-Butyllithium | Deprotonation of terminal alkynes to form lithium acetylides for reaction with ketones. | Highly reactive nucleophiles. |

| Lithium Naphthalenide | Lithium Naphthalenide | Generation of dilithio compounds from acetylenic carbinols for subsequent reaction with ketones. cdnsciencepub.comresearchgate.net | Enables one-step chain-lengthening to form long-chain diols. cdnsciencepub.comresearchgate.net |

Advanced Synthetic Approaches and Chemo- and Stereoselectivity Considerations

Modern synthetic strategies for acetylenic diols increasingly focus on achieving high levels of chemo- and stereoselectivity, which is crucial for the synthesis of complex molecules with specific biological activities or material properties.

Stereoselective Alkyne Formation and Further Transformations

Achieving stereocontrol in the synthesis of acetylenic diols and their derivatives is a key objective. This can be approached through stereoselective alkyne formation or stereoselective transformations of the alkyne moiety.

While the direct stereoselective synthesis of acetylenic diols is a complex challenge, significant progress has been made in the stereoselective synthesis of alkenes derived from alkynes. For instance, copper hydride-catalyzed hydroalkylation of alkynes can produce Z-configured trisubstituted alkenes with high stereo- and regioselectivity. acs.org Similarly, the reduction of alkynes using selenols can lead to the formation of (Z)-vinyl selenides with high stereoselectivity via an anti-hydroselenation process. acs.org Catalytic stereoselective alkyne semihydrogenations, such as those using a Lindlar catalyst or air-stable copper(I) catalysts, provide access to Z-alkenes. scispace.com These methods, while not directly producing chiral diols, highlight the potential for controlling the stereochemistry of molecules derived from acetylenic precursors.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research. nih.gov For example, the use of bifunctional electrophilic selenium reagents has enabled the synthesis of various organoselenium compounds with high regio- and stereoselectivity. nih.gov While not directly applied to 7-Tetradecyn-6,9-diol in the provided context, these advanced methodologies offer potential future pathways for the stereocontrolled synthesis of analogous acetylenic diols.

Solid-Phase Organic Synthesis Strategies for Diol Intermediates and Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of compounds, including diols and their derivatives. nih.gov This strategy involves attaching a starting material to a solid support (resin) and carrying out a series of reactions in a stepwise manner, with purification achieved by simple filtration and washing of the resin.

A solid-phase strategy has been successfully developed for the preparation of both symmetric and asymmetric diol libraries. nih.gov This approach has been particularly valuable in the context of discovering protease inhibitors, where C2-symmetric diols have shown high potency. nih.gov The solid-phase methodology circumvents the often tedious and inefficient multi-step solution-phase reactions traditionally used to access these compounds. nih.gov The general approach allows for the construction of diverse diol intermediates that can be further functionalized to create a wide array of derivatives.

Chemical Reactivity and Derivatization Pathways of 7 Tetradecyn 6,9 Diol

Transformations at the Carbon-Carbon Triple Bond

The internal carbon-carbon triple bond is a region of high electron density, making it susceptible to various addition reactions. The most common transformations involve hydrogenation and hydration.

Catalytic Hydrogenation: The triple bond can be fully or partially reduced depending on the catalyst and reaction conditions employed. Complete reduction to the corresponding alkane, 7-tetradecane-6,9-diol, is achieved through catalytic hydrogenation using catalysts such as platinum (Pt) or palladium on carbon (Pd/C). google.com This reaction involves the addition of two equivalents of hydrogen gas across the triple bond.

Alternatively, the reduction can be selectively stopped at the alkene stage to yield (Z)-7-tetradecene-6,9-diol. This is accomplished using a "poisoned" or less active catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate (B1210297) and quinoline). glorywh.comchemspider.com This process, known as a syn-addition, adds both hydrogen atoms to the same face of the triple bond, resulting exclusively in the cis-alkene isomer. researchgate.net

Acid-Catalyzed Hydration: In the presence of a strong acid, such as sulfuric acid (H₂SO₄), and often a mercury(II) salt (HgSO₄) catalyst, water can be added across the triple bond. sigmaaldrich.comthegoodscentscompany.com For an internal alkyne like 7-tetradecyn-6,9-diol, this reaction initially forms an unstable enol intermediate. The enol rapidly rearranges through keto-enol tautomerism to form a more stable ketone. nist.gov Since the starting alkyne is unsymmetrical with respect to the triple bond, this reaction would yield a mixture of two isomeric ketones: 7-tetradecan-6-one-9-ol and 7-tetradecan-9-one-6-ol. sigmaaldrich.com

Interactive Data Table: Transformations at the C≡C Triple Bond

| Reaction | Reagents/Catalyst | Product(s) |

|---|---|---|

| Complete Hydrogenation | H₂, Pt or Pd/C | 7,10-Diethyloctadecane-8,11-diol |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-7-tetradecene-6,9-diol |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 7-tetradecan-6-one-9-ol and 7-tetradecan-9-one-6-ol |

Reactions Involving the Hydroxyl Functional Groups

The two secondary hydroxyl (-OH) groups at the C6 and C9 positions are nucleophilic and can undergo a variety of substitution reactions, most notably esterification and etherification.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid anhydrides or acyl chlorides) to form esters. The Fischer-Speier esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst like concentrated sulfuric acid, is a common method. google.comchemicalbook.com This reversible reaction can be driven to completion by removing the water formed as a byproduct. Given the two hydroxyl groups, the reaction can produce mono- or di-esters, depending on the stoichiometry of the reagents.

Etherification: The hydroxyl groups can be converted into ether functionalities. The Williamson ether synthesis is a versatile method for this transformation. wikipedia.org This SN2 reaction involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This can be performed stepwise to yield mono- or di-ethers.

Interactive Data Table: Reactions at the Hydroxyl Groups

| Reaction Type | Reagent(s) | Functional Group Formed | Product Example (from Acetic Anhydride / Methyl Iodide) |

|---|---|---|---|

| Esterification | Carboxylic Acid (e.g., Acetic Acid) or Acid Anhydride (e.g., Acetic Anhydride), H⁺ catalyst | Ester | 7-Tetradecyn-6,9-diyl diacetate |

Synthesis of Poly(alkylene oxide) Derivatives (e.g., Ethoxylates, Propoxylates)

One of the most significant derivatization pathways for acetylenic diols like this compound is their reaction with epoxides, primarily ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), to form poly(alkylene oxide) chains attached to the hydroxyl groups. The resulting products are non-ionic surfactants with applications as wetting agents, defoamers, and emulsifiers. sigmaaldrich.com

The synthesis is typically carried out by reacting the acetylenic diol with the desired number of moles of ethylene oxide or propylene oxide under basic catalysis, commonly using potassium hydroxide (B78521) (KOH). The reaction is usually performed at elevated temperatures (e.g., 180°C) and pressures. The length of the poly(alkylene oxide) chains, denoted by the number of repeating units (n and m), can be controlled by the stoichiometry of the reactants. This allows for the fine-tuning of the surfactant's properties, such as its hydrophilicity and surface tension reduction capabilities. google.com For instance, ethoxylated derivatives of the similar compound 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) are commercially available with varying degrees of ethoxylation. glorywh.comsigmaaldrich.com

Interactive Data Table: Poly(alkylene oxide) Derivatives

| Derivatization | Reagents | Catalyst | General Product Structure |

|---|---|---|---|

| Ethoxylation | Ethylene Oxide | KOH | C₄H₉CH(O(CH₂CH₂)mH)C≡CCH(O(CH₂CH₂)nH)C₄H₉ |

| Propoxylation | Propylene Oxide | KOH | C₄H₉CH(O(CH₂CH(CH₃))mH)C≡CCH(O(CH₂CH(CH₃))nH)C₄H₉ |

Investigation of Interfacial Phenomena and Surfactant Properties of 7 Tetradecyn 6,9 Diol

Equilibrium Adsorption Behavior at Liquid-Fluid Interfaces

A detailed analysis of the equilibrium adsorption behavior for 7-Tetradecyn-6,9-diol is hampered by the absence of published experimental data.

Adsorption Isotherms and Surface Concentration Determination

There are no available studies presenting the adsorption isotherms for this compound. Consequently, the determination of key parameters such as maximum surface excess concentration (Γmax), the area occupied per molecule at the interface, and an analysis using models like the Frumkin equation cannot be performed. Research on other acetylenic diols suggests that the area per molecule can be two to three times that of similarly ethoxylated alkyl phenols and that this area increases with the degree of ethoxylation. researchgate.netresearchgate.net However, without specific surface tension versus concentration data for this compound, these parameters remain undetermined.

Characterization of Intermolecular Interactions at the Interface

Without adsorption data and the resulting thermodynamic parameters (e.g., the Frumkin interaction parameter), a quantitative characterization of the intermolecular interactions between adsorbed this compound molecules at an interface is not possible.

Dynamic Surface Tension and Adsorption Kinetics

The kinetics of how this compound molecules migrate to and arrange at an interface are critical for applications involving dynamic processes like coating or printing. However, specific data for this compound is absent.

Mass Transfer Mechanisms and Diffusion-Controlled Adsorption Models

No studies were found that apply kinetic models, such as those based on Fick's Law or the Ward and Tordai solution, to the dynamic surface tension behavior of this compound. Such an analysis would require time-resolved surface tension measurements, which are not present in the available literature.

Surface Phase Transitions and Their Influence on Interfacial Properties

Similarly, there is no information regarding potential surface phase transitions (e.g., from a gaseous to a liquid-expanded state) for adsorbed layers of this compound. The study of these transitions necessitates detailed experimental data that is currently unavailable.

Performance in Non-Aqueous and Supercritical Carbon Dioxide Systems

Information regarding the performance of this compound in non-aqueous environments or as a surfactant in supercritical carbon dioxide (scCO2) is not found in the reviewed literature. While some research has explored the interaction of simple diols like ethylene (B1197577) glycol and 1,4-butanediol (B3395766) with scCO2, this work does not extend to more complex acetylenic diols. nih.gov The use of scCO2 as a solvent is of interest for applications like extraction and cleaning, but the suitability of this compound for these systems has not been documented. youtube.comnih.gov

Mechanisms of Enhanced Water Uptake in Supercritical CO2 Media

In addition to reducing interfacial tension, this compound and related acetylenic diols act as surfactants to enhance the uptake of water into supercritical CO2. google.com Supercritical carbon dioxide, a fluid state of CO2 where it is held at or above its critical temperature and pressure, has limited ability to dissolve water. The introduction of a suitable surfactant can significantly increase this water solubility.

The enhancement of water uptake is a direct consequence of the surfactant's ability to form microemulsions or reverse micelles within the supercritical CO2 phase. The hydrophilic portions of the surfactant molecules (the diol groups) are oriented towards the water molecules, while the more CO2-philic parts of the molecule (including the acetylenic bond and hydrocarbon chains) interact with the surrounding CO2 medium. google.com This creates thermodynamically stable nanostructures that can encapsulate water, effectively dispersing it throughout the CO2 phase. google.com

Research on ethoxylated derivatives of 2,4,7,9-tetramethyl-5-decyn-4,7-diol has quantitatively demonstrated this increased water uptake. The presence of these surfactants in a CO2 medium leads to a higher concentration of water being dissolved than would be possible in pure CO2 under the same conditions. google.com

The data below, from studies on a related ethoxylated acetylenic diol, showcases the surfactant's ability to increase water solubility in CO2. google.com

| Surfactant System | Pressure (psi) | Temperature (°C) | Water Uptake in CO2 (%) | Water Solubility in pure CO2 (%) |

| Ethoxylate with 65 wt % Ethylene Oxide (0.19 wt % in CO2) | 5450 | 65 | 0.61 | 0.41 |

| Ethoxylate with 85 wt % Ethylene Oxide (0.237 wt % in CO2) | 5720 | 65 | 0.826 | 0.45 |

| Table 2: Enhanced water uptake in CO2 in the presence of ethoxylated 2,4,7,9-tetramethyl-5-decyn-4,7-diol, illustrating the surfactant's effectiveness. google.com |

This property is particularly valuable in applications such as CO2-based cleaning processes, where the removal of water-based soils is required, and in certain chemical reactions where controlled water content in a supercritical CO2 medium is necessary.

Analytical Techniques for Characterization and Mechanistic Studies of 7 Tetradecyn 6,9 Diol

Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of 7-Tetradecyn-6,9-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their neighboring environments within the molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the carbon atoms adjacent to the hydroxyl groups (CH-OH), the methylene (B1212753) protons of the alkyl chains, and the terminal methyl protons. The chemical shifts (δ) are influenced by the electronegativity of the oxygen atoms and the anisotropic effects of the carbon-carbon triple bond.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. np-mrd.org Key signals in the ¹³C NMR spectrum of this compound would include those for the sp-hybridized carbons of the alkyne group, the carbon atoms bonded to the hydroxyl groups (C-OH), and the various methylene and methyl carbons of the n-butyl and n-pentyl side chains. The distinct chemical shifts of the acetylenic carbons are particularly diagnostic.

Advanced 2D NMR techniques can be instrumental in resolving complex structural details and confirming assignments made from 1D spectra, especially for larger and more complex acetylenic diol derivatives. scielo.org.zaresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound: While specific experimental data for this compound is not readily available in the provided search results, a general prediction of the key NMR signals can be made based on the known chemical shifts of similar structural motifs. rsc.orgresearchgate.netchemicalbook.com

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~0.9 | ~14 |

| CH₂ (alkyl chain) | ~1.2-1.6 | ~22-32 |

| CH-OH | ~4.0-4.5 | ~60-70 |

| C≡C | - | ~80-90 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For this compound, the IR spectrum provides clear evidence for its key structural features. researchgate.netvscht.czlibretexts.orglibretexts.orgopenstax.orgquimicaorganica.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org

The most characteristic absorption bands for this compound are:

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Alcohol (C-O) | C-O Stretch | 1260 - 1000 | Strong |

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of volatile compounds like this compound and identifying its components. nih.govresearchgate.netnih.gov In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

GC-MS analysis of this compound can be used to:

The yield and purity of related borylation reactions of diols have been successfully determined using GC analysis with an internal standard. acs.org This highlights the utility of GC-based methods for quantitative assessment in reactions involving diols.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis (general method)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. jasco-global.comresearchgate.netresearchgate.netyoutube.com For a compound like this compound, which has limited volatility, HPLC can be a more suitable method for quantitative analysis than GC. conicet.gov.ar

In a typical HPLC analysis, a solution of the sample is pumped through a column packed with a solid adsorbent material (the stationary phase). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector then measures the amount of each component as it elutes from the column.

A general HPLC method for the quantitative analysis of this compound would involve:

Interfacial Measurement Techniques

Acetylenic diols, including this compound, are known for their surfactant properties, which are crucial in various industrial applications. google.comgoogle.comnvchemical.com Interfacial measurement techniques are employed to characterize their effectiveness in reducing surface tension.

One of the key parameters measured is the dynamic surface tension , which reflects the ability of a surfactant to reduce surface tension under high-speed conditions. google.com The maximum bubble pressure method is a common technique used to determine the dynamic surface tension of aqueous solutions containing surfactants like acetylenic diols. google.com This method involves measuring the maximum pressure required to form a bubble in the liquid, which is related to the surface tension.

Studies on similar acetylenic diol-based surfactants have shown that their ability to lower surface tension is influenced by factors such as the degree of ethoxylation. researchgate.netresearchgate.net The orientation of the adsorbed molecules at the interface also plays a significant role in their surface activity. researchgate.net

Analytical Insights into this compound: Characterization and Mechanistic Understanding

The study of interfacial phenomena is crucial in various scientific and technological fields. The behavior of molecules at surfaces and interfaces governs processes ranging from industrial applications to biological functions. Within this context, the synthetic surfactant this compound has garnered attention for its unique interfacial properties. This article delves into the analytical techniques employed to characterize this compound and to elucidate the mechanisms driving its behavior at interfaces.

The characterization of this compound and the investigation of its behavior at fluid interfaces rely on a suite of sophisticated analytical methods. These techniques not only provide quantitative data on surface properties but also offer a window into the molecular organization and phase transitions occurring at the interface.

Pendant bubble tensiometry is a powerful method for determining the surface tension of liquids. The technique involves the formation of a bubble in the liquid of interest, and the shape of this bubble is then analyzed. The profile of the bubble is governed by a balance between the forces of surface tension, which tends to make the bubble spherical, and gravity, which distorts it. By digitally capturing and analyzing the bubble's shape, the surface tension can be calculated with high precision.

A notable study utilized pendant bubble tensiometry to investigate the dynamic and equilibrium surface tension of this compound (referred to as TDD in the study). acs.orgacs.orgresearchgate.net This research revealed significant insights into the molecule's behavior at the air-water interface. Unlike more branched acetylenic diol surfactants which are well-described by the Langmuir adsorption model, this compound exhibits a more complex behavior. acs.orgresearchgate.net

The equilibrium surface tension data for this compound indicated a transition from a surface gaseous phase to a surface liquid expanded phase as the bulk concentration of the surfactant increases. acs.orgresearchgate.net This phase transition is a critical characteristic of the surfactant's interfacial behavior. To accurately model this, the researchers employed a Frumkin isotherm that was modified with a Maxwell construction. acs.orgresearchgate.net The dynamic surface tension data for this compound were also found to be in good agreement with a diffusion-controlled adsorption model. acs.orgacs.org

Below is a table summarizing the key findings from the surface tension analysis of this compound.

| Parameter | Finding | Analytical Model Used |

| Equilibrium Surface Tension | Exhibits a surface phase transition from a gaseous to a liquid expanded state. | Frumkin isotherm with Maxwell construction acs.orgresearchgate.net |

| Dynamic Surface Tension | Consistent with a diffusion-controlled adsorption mechanism. | Numerically integrated diffusion-controlled adsorption model acs.orgacs.org |

| Adsorption Isotherm | Not adequately described by a simple Langmuir model due to surface phase change. | Frumkin Isotherm acs.orgresearchgate.net |

While tensiometry provides macroscopic information about surface tension, microscopic techniques are essential for visualizing the structure and evolution of surfactant domains at the interface. Fluorescence microscopy, in particular, is a powerful tool for this purpose. This technique involves the use of fluorescent probes that can be incorporated into the interfacial layer. The distribution and behavior of these probes provide direct visual evidence of the organization of the surfactant molecules.

Research has shown that the induction periods observed in the dynamic surface tension of this compound are directly linked to a first-order phase transition occurring at the interface. ysu.am This transition involves the change from a surface gaseous (G) phase to a surface liquid-expanded (LE) phase. ysu.am The evolution of this phase transition has been studied using a combination of fluorescence microscopy and surface pressure measurements. ysu.am

In these experiments, a fluorescent dye is spread at the air-liquid interface. The fluorescence of this dye is sensitive to its local environment; for instance, it may fluoresce when in contact with the hydrophobic portions of the surfactant molecules and be quenched when in contact with water. This allows for the visualization of the different surface phases. The hydrophobic, liquid-expanded domains of this compound would appear as bright regions against a dark background representing the gaseous phase. ysu.am

Through this correlative approach, it was observed that during the induction period where the surface tension remains constant, domains of the liquid-expanded phase nucleate and grow at the expense of the gaseous phase. ysu.am Only after the interface is fully covered by the liquid-expanded phase does the surface tension begin to decrease from the value of the clean interface. ysu.am This direct visualization provides a mechanistic understanding of the observations from tensiometry.

The table below outlines the key observations from the microscopic visualization of this compound at the air-water interface.

| Observation | Technique Employed | Implication |

| Nucleation and growth of bright domains | Fluorescence Microscopy | Direct visualization of the formation of the liquid-expanded phase from the gaseous phase. ysu.am |

| Constant surface pressure during domain growth | Surface Pressure Measurement | Confirms the first-order nature of the surface phase transition. ysu.am |

| Surface tension decrease after full coverage | Concomitant Tensiometry | Links the macroscopic property change to the completion of the interfacial phase transition. ysu.am |

Theoretical and Computational Modeling of 7 Tetradecyn 6,9 Diol S Behavior

Thermodynamic Modeling of Adsorption and Interfacial Equilibrium

The Gibbs Adsorption Isotherm is a fundamental equation that relates the change in surface tension of a solution to the concentration of the solute. For a non-ionic surfactant like 7-Tetradecyn-6,9-diol, the isotherm allows for the calculation of the surface excess concentration (Γ), which is the amount of the compound adsorbed per unit area of the interface. The general form of the Gibbs adsorption isotherm is:

Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration

R is the ideal gas constant

T is the absolute temperature

γ is the surface tension

C is the concentration of the solute in the bulk solution

By measuring the surface tension of solutions with varying concentrations of this compound, one could determine its surface excess concentration at each concentration.

The Frumkin Adsorption Isotherm extends the more basic Langmuir isotherm by accounting for lateral interactions between adsorbed molecules at the interface. This is particularly relevant for molecules like this compound, where hydrogen bonding between the hydroxyl groups of adjacent molecules and van der Waals interactions between the hydrocarbon chains can be significant. The Frumkin isotherm is expressed as:

K * C = (θ / (1 - θ)) * exp(-2aθ)

Where:

K is the adsorption equilibrium constant

C is the bulk concentration of the adsorbate

θ is the fractional surface coverage

a is the Frumkin interaction parameter, which is positive for attractive interactions and negative for repulsive interactions.

Experimental data on the surface tension as a function of concentration would be necessary to determine the parameters K and a for this compound.

A hypothetical data table illustrating the kind of information that would be gathered from such experiments is presented below.

| Concentration (mol/L) | Surface Tension (mN/m) | Surface Excess (mol/m²) (Calculated via Gibbs) | Fractional Coverage (θ) (Calculated) |

| 1.0 x 10⁻⁵ | 65.0 | - | - |

| 5.0 x 10⁻⁵ | 58.2 | - | - |

| 1.0 x 10⁻⁴ | 52.1 | - | - |

| 5.0 x 10⁻⁴ | 45.3 | - | - |

| 1.0 x 10⁻³ | 40.5 | - | - |

This table is for illustrative purposes only. The values are not actual experimental data for this compound.

Kinetic Modeling of Mass Transfer and Dynamic Adsorption Processes

The process of adsorption is not instantaneous; it is governed by the rate at which molecules transport from the bulk solution to the interface and then arrange themselves. Understanding these kinetics is crucial for applications where interfaces are rapidly formed or altered.

Fick's Law of Diffusion describes the transport of molecules through a concentration gradient. In the context of this compound adsorption, it would be used to model the diffusion of the diol molecules from the bulk solution to the subsurface layer just below the interface. Fick's first law is given by:

J = -D * (dC / dx)

Where:

J is the diffusion flux

D is the diffusion coefficient

dC/dx is the concentration gradient

The diffusion coefficient (D) is a key parameter that depends on the size and shape of the molecule, as well as the viscosity of the solvent. For a molecule of the size of this compound in an aqueous solution, the diffusion coefficient would be on the order of 10⁻¹⁰ to 10⁻⁹ m²/s.

The Ward and Tordai Solution is a more comprehensive model that describes the dynamic surface tension of a solution, taking into account the diffusion of the surfactant to the interface over time. It relates the surface excess concentration at a given time to the history of the subsurface concentration. The solution is complex and often requires numerical methods to solve, but it provides valuable insights into whether the adsorption process is diffusion-controlled or limited by an energy barrier at the interface (kinetically controlled).

A hypothetical data table for kinetic studies could include:

| Time (s) | Dynamic Surface Tension (mN/m) | Diffusion Coefficient (m²/s) (Fitted) |

| 0.1 | 72.0 | - |

| 1.0 | 68.5 | - |

| 10.0 | 60.1 | - |

| 100.0 | 52.5 | - |

| 1000.0 | 48.0 | - |

This table is for illustrative purposes only. The values are not actual experimental data for this compound.

Computational Chemistry Approaches for Molecular Interactions and Conformations

In the absence of experimental data, computational chemistry provides powerful tools to predict the properties and behavior of molecules like this compound.

Molecular Mechanics (MM) methods can be used to explore the conformational landscape of the molecule. Due to the flexible 14-carbon chain, this compound can adopt numerous conformations. MM simulations can identify low-energy conformations, which are the most likely to be present in solution and at interfaces. This would involve calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), can provide more accurate information about the electronic structure of the molecule. This allows for the calculation of properties like:

Partial atomic charges: To understand the distribution of charge within the molecule and identify the hydrophilic and hydrophobic regions.

Dipole moment: To predict how the molecule will interact with electric fields and polar solvents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): To understand the molecule's reactivity.

Molecular Dynamics (MD) simulations can be used to model the behavior of a collection of this compound molecules in a solvent over time. This approach can provide insights into:

Solvation structure: How water molecules arrange themselves around the diol.

Aggregation behavior: Whether the molecules tend to form micelles in solution and at what concentration.

Interfacial behavior: How the molecules orient themselves at an interface and the nature of their interactions.

A summary of hypothetical computational results could be presented as follows:

| Computational Method | Property Investigated | Predicted Outcome for this compound |

| Molecular Mechanics (MM) | Conformational Analysis | Identification of several low-energy conformers with varying degrees of chain folding. |

| Density Functional Theory (DFT) | Electronic Properties | Calculation of partial charges confirming the hydrophilic nature of the -OH groups and hydrophobicity of the alkyl chains. |

| Molecular Dynamics (MD) | Interfacial Behavior | Simulation of molecular orientation at an air-water interface, showing the hydroxyl groups anchored in the water phase and the hydrocarbon chains extending into the air. |

This table is for illustrative purposes only and represents the type of information that would be generated from computational studies.

Advanced Applications and Synthetic Utility of 7 Tetradecyn 6,9 Diol

Role as an Intermediate in Complex Organic Synthesis (e.g., Pheromones, Specialty Chemicals)

7-Tetradecyn-6,9-diol serves as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly insect pheromones and other specialty chemicals. The presence of both alkyne and diol functionalities within a relatively long carbon chain provides a versatile scaffold for a variety of chemical transformations.

The synthesis of many Lepidoptera pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes, frequently employs acetylenic precursors. researchgate.netrsc.org The general strategy involves the construction of a carbon skeleton with one or more triple bonds, which are then stereoselectively reduced to create the required (Z)- or (E)- double bonds found in the natural pheromones. researchgate.net In this context, a molecule like this compound can be a key building block. Synthetic routes often start with smaller ω-alkyn-1-ols, and through chain elongation steps, build up to the desired length. researchgate.netscielo.br

For instance, the synthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), a major sex pheromone component for numerous pest moth species, involves the creation of a C14 backbone with specific double bond geometry. nih.gov A diol such as this compound could be envisioned as a strategic intermediate in such a synthesis, where the hydroxyl groups can be used to introduce other functionalities or can be removed after serving their purpose in the synthetic route. The acetylenic bond is then partially hydrogenated to yield the desired diene system. nih.gov The chirality of the hydroxyl groups in this compound can also be exploited to synthesize optically active pheromones, which is often crucial for their biological activity.

Beyond pheromones, this diol is a valuable precursor for other specialty chemicals where a long, functionalized aliphatic chain is required. The hydroxyl groups can be oxidized to ketones or derivatized to esters, ethers, and other functional groups, while the triple bond can participate in various reactions such as hydration, hydrohalogenation, and cycloadditions, opening pathways to a diverse range of complex molecules.

Contributions to Environmentally Benign Chemical Processes in Supercritical Fluids

The development of green and sustainable chemical processes is a major focus of modern chemistry, and supercritical fluids, particularly supercritical carbon dioxide (scCO2), are at the forefront of this movement. This compound and similar acetylenic diols have potential applications in this area as specialized surfactants and extraction agents.

Dispersing Additives for Inorganic Compounds in CO2 Systems

Supercritical CO2 is an excellent environmentally benign solvent, but its nonpolar nature limits its ability to dissolve or disperse polar and inorganic compounds. acs.org To overcome this limitation, surfactants are required to create stable dispersions or microemulsions. nih.gov Acetylenic diols, particularly when ethoxylated, are known to be effective nonionic surfactants that can significantly reduce surface tension. nbinno.comnvchemical.comwetting-agents.comvenus-goa.us

The unique structure of acetylenic diols, with a rigid triple bond and two hydroxyl groups, allows them to act as "Gemini surfactants," which are known for their high surface activity. venus-goa.us This property is crucial for stabilizing particles in a nonpolar medium like scCO2. While fluorinated and siloxane-based polymers have traditionally been used as stabilizers in scCO2, there is a growing interest in developing hydrocarbon-based surfactants. acs.orgacs.org The amphiphilic nature of this compound, with its hydrophilic diol portion and lipophilic (and potentially CO2-philic) hydrocarbon chains, suggests its potential as a dispersing agent for inorganic nanoparticles or pigments in scCO2, facilitating green coating and material processing applications.

Agents for Organic and Inorganic Extraction in CO2 Media

Supercritical fluid extraction (SFE) with CO2 is a widely used technique for extracting natural products, such as essential oils and flavors, due to its mild operating conditions and the ease of solvent removal. psecommunity.org The efficiency of SFE can be enhanced by the addition of co-solvents or surfactants that modify the polarity of the supercritical fluid and improve the solubility of the target compounds.

Given their surfactant properties, acetylenic diols like this compound could function as effective agents in SFE processes. By forming reverse micelles or microemulsions in scCO2, they could encapsulate polar organic or even inorganic compounds, facilitating their extraction from a solid or liquid matrix. nih.gov This would be particularly beneficial for the extraction of valuable compounds that have limited solubility in pure scCO2, thus expanding the range of applications for this green extraction technology.

Applications in Polymer Synthesis and Modification

The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters through polycondensation reactions. nih.govnih.govresearchgate.net Polyesters are a major class of polymers with a wide range of applications, and the incorporation of a unique monomer like this compound can lead to polymers with novel properties.

In a typical polycondensation reaction, a diol is reacted with a dicarboxylic acid or its derivative to form ester linkages, with the elimination of a small molecule like water. nih.govrsc.orgdocumentsdelivered.com this compound can be used as the diol component in such reactions, leading to the formation of an aliphatic polyester (B1180765). The presence of the triple bond within the polymer backbone is a key feature that can be exploited for further modification.

Functionality in Corrosion Inhibition Systems (e.g., in Acidic Media, specifically for 1,10-diethyl-7-tetradecyn-6,9-diol)

Acetylenic alcohols and their derivatives are well-established as effective corrosion inhibitors, particularly for ferrous metals like steel in acidic environments. researchgate.netnveo.orggoogle.com The derivative 1,10-diethyl-7-tetradecyn-6,9-diol, with its extended alkyl chains, is expected to exhibit excellent corrosion inhibition properties.

The primary mechanism of corrosion inhibition by acetylenic compounds involves the adsorption of the molecule onto the metal surface. researchgate.netmdpi.com This process is facilitated by the interaction of the π-electrons of the triple bond with the vacant d-orbitals of the iron atoms on the steel surface. faratarjome.ir The hydroxyl groups can also participate in the adsorption process through the lone pair electrons on the oxygen atoms. This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. researchgate.net

Several factors contribute to the effectiveness of 1,10-diethyl-7-tetradecyn-6,9-diol as a corrosion inhibitor:

Strong Adsorption: The presence of the alkyne and diol functionalities ensures strong adsorption onto the steel surface, which can be a combination of physisorption and chemisorption. mdpi.com

Surface Coverage: The long diethyl and other alkyl chains in the molecule allow it to cover a larger surface area, leading to a more effective barrier against corrosive species.

Polymerization: In acidic media, acetylenic alcohols can undergo acid-catalyzed polymerization on the metal surface, forming a thick, hydrophobic polymer film that offers enhanced protection. researchgate.netresearchgate.net

Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that acetylenic alcohols typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. faratarjome.irmdpi.comresearchgate.netimanagerpublications.comitmedicalteam.plscispace.com

The inhibition efficiency of acetylenic alcohols generally increases with the length of the alkyl chain, as this enhances the hydrophobicity and the barrier properties of the adsorbed film. faratarjome.ir Therefore, 1,10-diethyl-7-tetradecyn-6,9-diol, with its C14 backbone and additional ethyl groups, is expected to be a highly effective corrosion inhibitor in acidic media.

Q & A

Q. How should researchers document methodological deviations in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.